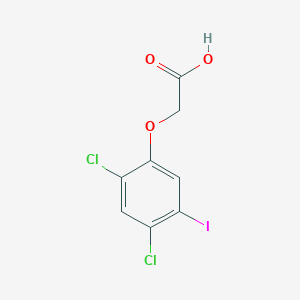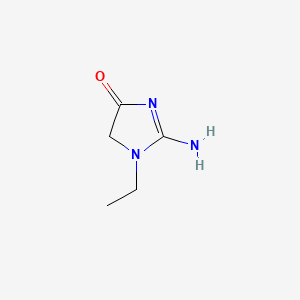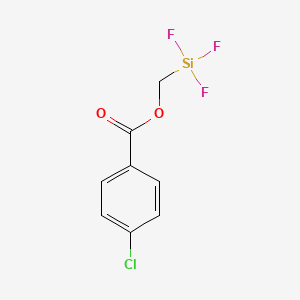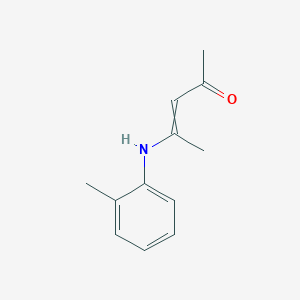
(2,4-Dichloro-5-iodophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichloro-5-iodophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2IO3. This compound is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and one iodine atom on the phenyl ring. It is a synthetic chemical primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-iodophenoxy)acetic acid typically involves the iodination of 2,4-dichlorophenoxyacetic acid The process begins with the chlorination of phenoxyacetic acid to introduce chlorine atoms at the 2 and 4 positions
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2,4-Dichloro-5-iodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted phenoxyacetic acids.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less substituted phenoxyacetic acids.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichloro-5-iodophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dichloro-5-iodophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes. In other applications, its mechanism of action may involve different molecular targets and pathways, depending on the specific context of use.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but lacking the iodine atom.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom at the 5 position instead of iodine.
2-(4-Iodophenoxy)acetic acid: A related compound with iodine at the 4 position instead of chlorine.
Uniqueness: (2,4-Dichloro-5-iodophenoxy)acetic acid is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
74332-75-5 |
|---|---|
Molekularformel |
C8H5Cl2IO3 |
Molekulargewicht |
346.93 g/mol |
IUPAC-Name |
2-(2,4-dichloro-5-iodophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2IO3/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
BBCQTYLVMPACDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)



![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)


![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)




![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)

